molecular formula C16H11F2N3O2 B11256926 3,4-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

3,4-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11256926
M. Wt: 315.27 g/mol
InChI Key: BYTGGVBTQBHMLZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoro substituents on the benzamide ring and a phthalazinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Phthalazinone Intermediate: The phthalazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Difluoro Substituents: The difluoro groups are introduced via electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reaction: The final step involves coupling the phthalazinone intermediate with a difluorobenzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phthalazinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, sodium hydrosulfide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3,4-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other materials science fields.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro substituents and the phthalazinone moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide exhibits unique reactivity due to the presence of two fluorine atoms on the benzamide ring. This enhances its chemical stability and influences its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11F2N3O2

Molecular Weight

315.27 g/mol

IUPAC Name

3,4-difluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11F2N3O2/c17-12-6-5-9(7-13(12)18)15(22)19-8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23)

InChI Key

BYTGGVBTQBHMLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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